2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione
Overview
Description
“2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . The asymmetric unit of this compound contains three crystallographically independent molecules .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves adding 25g N-hydroxymethyl phthalimide and 250mL chloroform to a reaction flask, stirring to form a suspension, introducing hydrogen bromide gas and heating to a slow reflux .Molecular Structure Analysis
The molecular weight of “this compound” is 316.15 . Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction of DA cyclopropanes with primary amines has been widely studied .Physical And Chemical Properties Analysis
The compound appears as a white powder . It has a melting point of 152-155 °C (lit.) . The compound’s density is roughly estimated to be 1.6838 , and its refractive index is estimated to be 1.6120 .Scientific Research Applications
Crystal and Molecular Structure Analysis
- The crystal and molecular structures of isoindoline-1,3-dione derivatives have been extensively studied. For instance, the study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione revealed insights into its non-planar molecular structure and intermolecular hydrogen bonding, which is crucial for understanding its physical and chemical properties (Duru, Evecen, Tanak, & Ağar, 2018).
Optoelectronic Properties
- Novel isoindoline-1,3-dione derivatives have been synthesized for optoelectronic applications. Their photophysical and thermal properties were characterized, indicating potential for use in fluorescent compounds and other optoelectronic devices (Mane, Katagi, & Melavanki, 2019).
NMR Spectroscopy and Chemical Structure Elucidation
- The application of NMR spectroscopy in determining the structure of isoindoline-1,3-dione derivatives highlights its utility in chemical analysis and pharmaceutical research. This method provides detailed information on molecular composition and structure (Dioukhane et al., 2021).
Antimicrobial Activity Studies
- Some isoindoline-1,3-dione derivatives have been investigated for their antimicrobial properties, which could have implications for developing new antibiotics or antiseptic agents (Ghabbour & Qabeel, 2016).
Green Chemistry Applications
- The synthesis of isoindoline-1,3-dione derivatives using environmentally friendly methods is an important area of research. This approach not only offers a sustainable alternative but also contributes to waste management and the reduction of harmful reagents (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).
Alzheimer’s Disease Research
- Isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer’s disease. Their ability to inhibit this enzyme could lead to new treatments for neurodegenerative disorders (Andrade-Jorge et al., 2018).
Cancer Research
- Certain isoindoline-1,3-dione derivatives have shown promising results in inhibiting the viability of cancer cells, particularly blood cancer cells. This opens up possibilities for new anticancer therapies (Radwan et al., 2020).
Density Functional Theory (DFT) Analysis
- DFT calculations are used to analyze the electronic structure and properties of isoindoline-1,3-dione derivatives. This helps in understanding their reactivity and potential applications in various fields (Evecen, Duru, Tanak, & Agar, 2016).
Ligand Chemistry and Metal Complexes
- The creation of metal complexes with isoindoline-1,3-dione derivatives is a significant area of study. These complexes can have various applications in catalysis, material science, and medicinal chemistry (Sabastiyan & Suvaikin, 2012).
Crystallographic Studies
- Detailed crystallographic analysis of isoindoline-1,3-dione derivatives provides essential insights into their molecular structure, which is fundamental for understanding their chemical behavior and potential applications (Rauf et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the brain.
Mode of Action
This compound interacts with its targets by binding to the dopamine receptors, specifically at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of various neurological processes, including mood, reward, and motor control. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . The compound’s bioavailability and its absorption, distribution, metabolism, and excretion (ADME) properties would need to be further investigated.
Result of Action
It has been suggested that isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, they may have the capacity to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences.
properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHZIKJFGRZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346988 | |
Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57365-06-7 | |
Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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